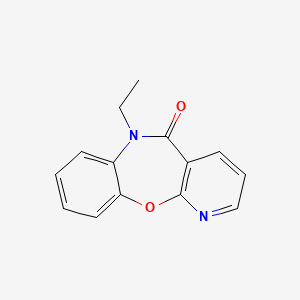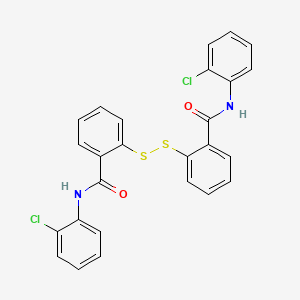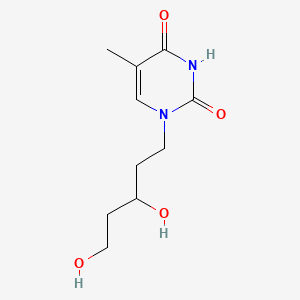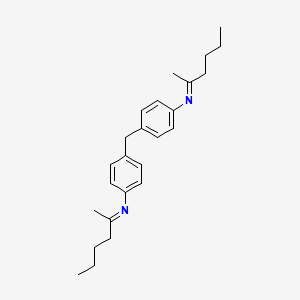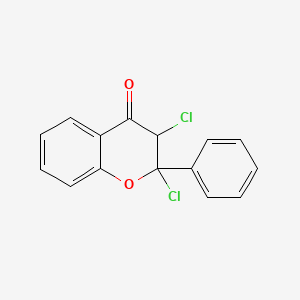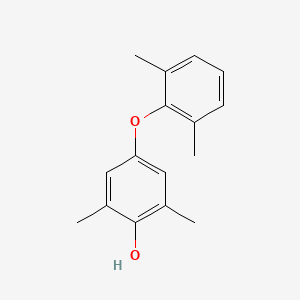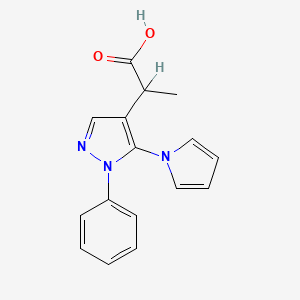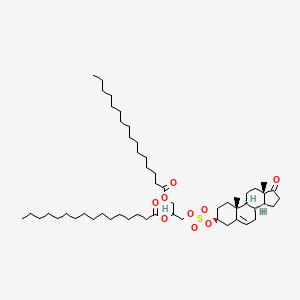
Androst-5-en-17-one, 3-(((2,3-bis((1-oxohexadecyl)oxy)propoxy)sulfonyl)oxy)-, (3beta)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Androst-5-en-17-one, 3-(((2,3-bis((1-oxohexadecyl)oxy)propoxy)sulfonyl)oxy)-, (3beta)-: is a complex organic compound with the chemical formula C₅₄H₉₄O₉S . This compound belongs to a group of stereoisomers and is characterized by its intricate molecular structure, which includes multiple functional groups such as sulfonyl and ester groups .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Androst-5-en-17-one, 3-(((2,3-bis((1-oxohexadecyl)oxy)propoxy)sulfonyl)oxy)-, (3beta)- involves multiple steps, starting from simpler steroidal precursors. The key steps typically include:
Sulfonylation: The addition of sulfonyl groups using sulfonyl chlorides under basic conditions.
Protection and Deprotection: Use of protecting groups to ensure selective reactions at specific sites on the molecule.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale esterification and sulfonylation reactions, utilizing continuous flow reactors to ensure high yield and purity. The process would also include rigorous purification steps such as recrystallization and chromatography to isolate the desired stereoisomer.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketone groups to hydroxyl groups, altering the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reducing Agents: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
Nucleophiles: Alcohols, amines, thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO₄ can yield carboxylic acids, while reduction with NaBH₄ can produce alcohols.
科学研究应用
Androst-5-en-17-one, 3-(((2,3-bis((1-oxohexadecyl)oxy)propoxy)sulfonyl)oxy)-, (3beta)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex steroidal compounds.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of specialized materials and chemical intermediates.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl and ester groups play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and gene expression regulation.
相似化合物的比较
Similar Compounds
Androst-5-en-17-one: A simpler steroidal compound without the additional ester and sulfonyl groups.
Androst-4-en-3,17-dione: Another steroid with a different arrangement of functional groups.
Testosterone: A well-known steroid hormone with distinct biological activities.
Uniqueness
What sets Androst-5-en-17-one, 3-(((2,3-bis((1-oxohexadecyl)oxy)propoxy)sulfonyl)oxy)-, (3beta)- apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
30961-63-8 |
|---|---|
分子式 |
C54H94O9S |
分子量 |
919.4 g/mol |
IUPAC 名称 |
[3-[[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl]oxysulfonyloxy]-2-hexadecanoyloxypropyl] hexadecanoate |
InChI |
InChI=1S/C54H94O9S/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-51(56)60-42-46(62-52(57)32-30-28-26-24-22-20-18-16-14-12-10-8-6-2)43-61-64(58,59)63-45-37-39-53(3)44(41-45)33-34-47-48-35-36-50(55)54(48,4)40-38-49(47)53/h33,45-49H,5-32,34-43H2,1-4H3/t45-,46?,47-,48-,49-,53-,54-/m0/s1 |
InChI 键 |
BNXZFRVTMCYITG-PZNRALTCSA-N |
手性 SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COS(=O)(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CCC4=O)C)C)OC(=O)CCCCCCCCCCCCCCC |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COS(=O)(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4=O)C)C)OC(=O)CCCCCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


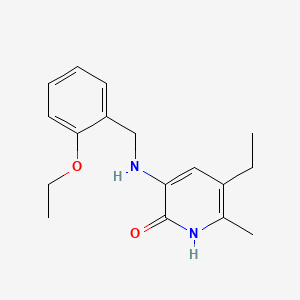
![N-[2-(hydrazinecarbonyl)phenyl]butane-1-sulfonamide](/img/structure/B15195671.png)
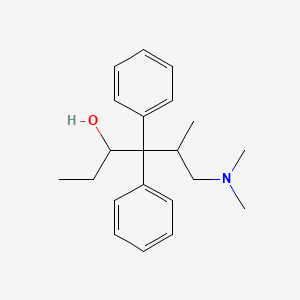
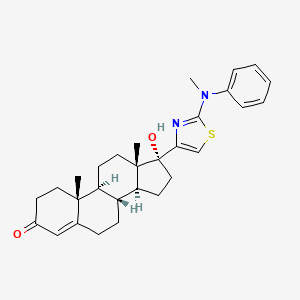
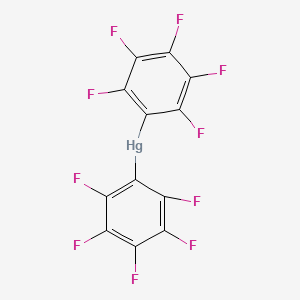
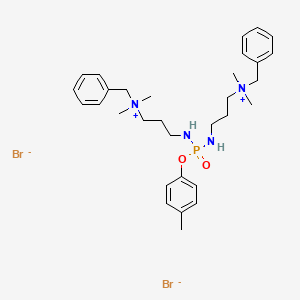
![(6-acetyl-7,11-dimethyl-5-phenyl-5-azapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-14-yl) acetate](/img/structure/B15195712.png)
